An In-depth Technical Guide to the Physical and Chemical Properties of 4-Amino-N-ethylbenzenesulfonamide
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Amino-N-ethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Amino-N-ethylbenzenesulfonamide, a sulfonamide compound of interest in medicinal chemistry. This document details its structural and physicochemical characteristics, outlines experimental protocols for their determination, and presents logical workflows for its synthesis and analysis.
Compound Identification and Structure
4-Amino-N-ethylbenzenesulfonamide is an organic compound featuring a primary amine group and an N-ethylated sulfonamide group attached to a benzene ring.
| Identifier | Value |
| IUPAC Name | 4-amino-N-ethylbenzenesulfonamide[1][2] |
| CAS Number | 1709-53-1[1][2] |
| Molecular Formula | C₈H₁₂N₂O₂S[1][2] |
| Molecular Weight | 200.26 g/mol [1][2] |
| Canonical SMILES | CCNS(=O)(=O)C1=CC=C(C=C1)N[2] |
| InChI | InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2,9H2,1H3[1] |
| InChI Key | FDZPXCJOUIWRII-UHFFFAOYSA-N[1] |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of 4-Amino-N-ethylbenzenesulfonamide. Experimental and predicted values are noted where applicable.
| Property | Value | Source |
| Melting Point | 106 °C | [3] |
| Boiling Point | 367.9 ± 44.0 °C | Predicted[3] |
| Density | 1.260 ± 0.06 g/cm³ | Predicted[3] |
| Appearance | White particles or powdered crystal | General for sulfonamides[4] |
| Solubility | Slightly soluble in cold water; soluble in boiling water, acetone, ethanol, methanol, glycerin, hydrochloric acid, and sodium hydroxide solution. Insoluble in chloroform, ether, benzene, and petroleum ether. | General for related sulfonamides[4] |
| pKa | No experimental data available. Predicted values for similar sulfonamides vary. | |
| LogP (XLogP3) | 0.6 | Computed[1] |
Spectral Data
Spectral analysis is crucial for the structural elucidation and confirmation of 4-Amino-N-ethylbenzenesulfonamide.
| Technique | Data Summary |
| ¹³C NMR Spectroscopy | Data available through SpectraBase.[1] |
| Mass Spectrometry (GC-MS) | Data available through the NIST Mass Spectrometry Data Center.[1] |
| Infrared (IR) Spectroscopy | Expected characteristic peaks would include N-H stretching for the primary amine and sulfonamide, S=O stretching, and aromatic C-H and C=C stretching. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are provided below.
This method uses a specialized glass tube and an oil bath to ensure uniform heating.[5]
-
Sample Preparation: A small amount of the dry, finely powdered 4-Amino-N-ethylbenzenesulfonamide is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]
-
Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[5]
-
Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or other heat source. The unique shape of the tube promotes convection currents, ensuring a uniform temperature distribution throughout the oil.[5][6]
-
Observation: The temperature is increased at a slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.[5]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid sample has turned into a clear liquid (completion of melting). This range is reported as the melting point.[8]
This protocol determines the solubility of the compound in various solvents.
-
Preparation: Label a series of small test tubes, each corresponding to a different solvent (e.g., water, 5% NaOH, 5% HCl, ethanol, diethyl ether).
-
Measurement: Add approximately 25 mg of 4-Amino-N-ethylbenzenesulfonamide to each test tube.
-
Solvent Addition: Add 0.75 mL of the respective solvent to each tube in small portions (e.g., 0.25 mL at a time).[9]
-
Mixing: After each addition, vigorously shake or vortex the test tube for at least 60 seconds to facilitate dissolution.[9][10]
-
Observation: Visually inspect the tube for any undissolved solid. If the compound dissolves completely, it is classified as soluble in that solvent. If it remains partially or wholly undissolved, it is classified as insoluble.[10]
-
Classification: The solubility profile helps to classify the compound based on its polarity and the presence of acidic or basic functional groups.[11]
The dissociation constant (pKa) of the sulfonamide can be determined chromatographically.[12]
-
Mobile Phase Preparation: A series of buffered mobile phases with different, precisely known pH values are prepared. These typically consist of an acetonitrile-water mixture.[12]
-
Chromatography: A solution of 4-Amino-N-ethylbenzenesulfonamide is injected into a reversed-phase liquid chromatography (LC) system equipped with a photodiode array (PDA) detector.[12][13]
-
Data Collection: The retention time of the compound is measured for each mobile phase pH.
-
pKa Calculation: The retention factor (k) is calculated from the retention time for each run. A plot of the retention factor versus the pH of the mobile phase will be sigmoidal. The pKa value corresponds to the pH at the inflection point of this curve. Alternatively, the absorbance spectra at the chromatographic peak maximum can be used to determine the pKa.[12][13]
Synthesis and Analysis Workflow
The synthesis and subsequent characterization of 4-Amino-N-ethylbenzenesulfonamide follow a logical progression to ensure purity and structural confirmation.
Caption: General workflow for the synthesis and characterization of the title compound.
Biological Activity: Carbonic Anhydrase Inhibition
4-Amino-N-ethylbenzenesulfonamide, like many sulfonamides, has been investigated for its biological activity, particularly as an enzyme inhibitor.[2] One of the primary targets for this class of compounds is the zinc-containing metalloenzyme, carbonic anhydrase (CA).
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This process is vital for pH regulation and CO₂ transport.[14] Sulfonamides are known to be potent inhibitors of various CA isoforms.
References
- 1. 4-Amino-N-ethylbenzenesulfonamide | C8H12N2O2S | CID 593572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 4-Amino-N-ethylbenzenesulfonamide | 1709-53-1 [smolecule.com]
- 3. 4-AMINO-N-ETHYL-BENZENESULFONAMIDE price,buy 4-AMINO-N-ETHYL-BENZENESULFONAMIDE - chemicalbook [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. pennwest.edu [pennwest.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. scribd.com [scribd.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

